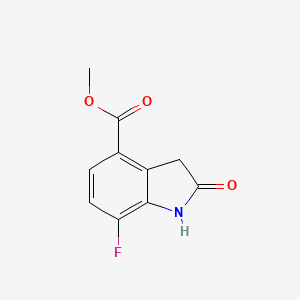

Methyl 7-fluoro-2-oxoindoline-4-carboxylate

Description

Methyl 7-fluoro-2-oxoindoline-4-carboxylate (CAS: 1260776-33-7) is a fluorinated indoline derivative featuring a methyl ester group at position 4, a ketone group at position 2, and a fluorine substituent at position 5. This compound belongs to the oxindole class, which is structurally characterized by a bicyclic framework comprising a benzene ring fused to a five-membered lactam ring. Oxindoles and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties .

The compound is commercially available with a purity of ≥95% (HPLC) and is typically stocked in research quantities (e.g., 1g–10g) . Its molecular formula is C₁₀H₈FNO₃, with a molecular weight of 209.18 g/mol.

Properties

IUPAC Name |

methyl 7-fluoro-2-oxo-1,3-dihydroindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-15-10(14)5-2-3-7(11)9-6(5)4-8(13)12-9/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRWFBKQGRXZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CC(=O)NC2=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697539 | |

| Record name | Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260776-33-7 | |

| Record name | Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-2-oxoindoline-4-carboxylate typically involves the reaction of 7-fluoroindoline-2,3-dione with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-2-oxoindoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the indoline ring to an indole ring.

Reduction: Reduction reactions can modify the carbonyl group to a hydroxyl group.

Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl 7-fluoro-2-oxoindoline-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-2-oxoindoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The fluorine atom and ester group positions critically influence the compound’s reactivity, solubility, and biological activity. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Methyl 7-fluoro-2-oxoindoline-4-carboxylate and Related Compounds

*Similarity Index: Calculated based on structural overlap with the reference compound (this compound) .

Key Differences and Implications

Fluorine Substitution: The 7-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues like Methyl 2-oxoindoline-4-carboxylate . Fluorine’s electron-withdrawing effect may also influence π-π stacking interactions in protein binding .

Ester Position: Moving the ester group from position 4 (target compound) to position 7 (Methyl 2-oxoindoline-7-carboxylate) alters the molecule’s dipole moment and solubility profile.

Comparison with Isatin Derivatives: 7-Fluoro-4-methyl Isatin lacks the ester group but retains the 7-fluoro and methyl substituents. Isatin derivatives are known for antiviral and anticancer activities, suggesting that the target compound’s ester functionality could modulate similar pathways .

Ethyl vs. Methyl Esters :

- Ethyl 5-methoxyindole-2-carboxylate demonstrates that larger ester groups (e.g., ethyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

Methyl 7-fluoro-2-oxoindoline-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Overview of this compound

This compound is an oxindole derivative that has been studied for various biological activities, including anticancer and antimicrobial effects. Its structure allows for interactions with multiple biological targets, which may lead to diverse pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound's efficacy is often measured by its ability to inhibit cell proliferation and induce apoptosis.

Case Studies and Findings

-

Inhibition of Cancer Cell Proliferation :

- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, with IC50 values indicating its potency (IC50 values range from 3.12 μM to 21.40 μM depending on the specific analogs tested) .

- The compound was found to disrupt the cell cycle in MCF-7 cells, leading to increased apoptosis rates .

-

Mechanism of Action :

- The mechanism behind its anticancer activity involves the inhibition of cyclin-dependent kinase 4 (CDK4), a crucial regulator of the cell cycle. Compounds derived from this compound showed IC50 values for CDK4 inhibition ranging from 1.26 µM to 1.82 µM .

- Molecular docking studies suggest that the oxindole moiety engages in hydrogen bonding with key amino acids in CDK4, facilitating its inhibitory action .

- Comparison with Other Compounds :

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it may possess efficacy against a range of microbial pathogens, although specific data on its antimicrobial potency remains limited .

Summary Table of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 3.12 | Significant growth inhibition observed |

| Anticancer | MDA-MB-231 | 21.40 | Effective at inducing apoptosis |

| CDK4 Inhibition | CDK4 | 1.26 - 1.82 | Strong competitive inhibitor |

| Antimicrobial | Various pathogens | TBD | Ongoing research needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.